(R)-6,7-Dimethoxychroman-4-amine

Asymmetric synthesis Chiral resolution Enantioselective catalysis

(R)-6,7-Dimethoxychroman-4-amine (CAS 1273608-17-5 for racemate; IUPAC: (4R)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine) is an enantiomerically pure chiral primary amine built on the chromane (benzodihydropyran) scaffold, bearing electron-donating methoxy substituents at the 6- and 7-positions. The chroman-4-amine scaffold is a recognized privileged structure in medicinal chemistry, featured as a key pharmacophoric element in the human Bradykinin B1 receptor antagonist series and in multiple CNS-targeted programs.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13054335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-Dimethoxychroman-4-amine
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)OC
InChIInChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m1/s1
InChIKeyRBBQKLBCVUJGET-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6,7-Dimethoxychroman-4-amine: Chiral Chroman-4-amine Building Block for CNS and Enzyme-Targeted Drug Discovery


(R)-6,7-Dimethoxychroman-4-amine (CAS 1273608-17-5 for racemate; IUPAC: (4R)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine) is an enantiomerically pure chiral primary amine built on the chromane (benzodihydropyran) scaffold, bearing electron-donating methoxy substituents at the 6- and 7-positions . The chroman-4-amine scaffold is a recognized privileged structure in medicinal chemistry, featured as a key pharmacophoric element in the human Bradykinin B1 receptor antagonist series and in multiple CNS-targeted programs [1]. The (R)-enantiomer is employed as a chiral building block where absolute stereochemistry at the C4 position is determinative for target engagement; the 6,7-dimethoxy pattern distinctively modulates electronic character and hydrogen-bonding capacity compared with unsubstituted, mono-substituted, or alternative disubstituted chroman-4-amine analogs [2].

Why (R)-6,7-Dimethoxychroman-4-amine Cannot Be Replaced by the Racemate, (S)-Enantiomer, or Unsubstituted Chroman-4-amine Analogs


The (R) absolute configuration at C4 and the 6,7-dimethoxy substitution pattern are not interchangeable design elements. In chroman-4-amine systems, enantiomers exhibit divergent pharmacological profiles: ω-transaminase-mediated kinetic resolution studies demonstrate that (R)- and (S)-chroman-4-amines are accessed with >99% enantiomeric excess and are treated as distinct chemical entities in structure–activity relationship (SAR) campaigns [1]. The 6,7-dimethoxy motif introduces dual electron-donating effects that lower the pKa of the conjugated aryl system (calculated pKa ~8.89), alter the topological polar surface area (TPSA = 53.7 Ų), and shift the hydrogen-bond acceptor count to 4 versus 2 for unsubstituted chroman-4-amine — differences that directly impact passive permeability, target-binding pose, and metabolic stability [2]. Generic substitution with the racemate, the (S)-antipode, or the des-methoxy parent therefore risks loss of stereospecific target engagement, altered ADME properties, and non-reproducible SAR data [3].

Quantitative Differentiation Evidence for (R)-6,7-Dimethoxychroman-4-amine: Comparator-Anchored Data for Scientific Procurement


Stereochemical Differentiation: (R)-Enantiomer vs Racemate and (S)-Enantiomer in Chiral Amine Synthesis

The (R)-enantiomer of 6,7-dimethoxychroman-4-amine is not functionally equivalent to its (S)-antipode or the racemic mixture. In the chroman-4-amine series, ω-transaminase-mediated asymmetric amination of 4-chromanone yields both (R)- and (S)-enantiomers with >99% enantiomeric excess (ee) employing distinct (R)-selective and (S)-selective enzymes, confirming that the two enantiomers are accessible as discrete molecular entities requiring separate evaluation [1]. At the procurement level, the racemic 6,7-dimethoxychroman-4-amine (CAS 1273608-17-5) is commercially available at 98% purity from vendors such as Leyan (Shanghai Haohong Biomedical), but the (R)-enantiomer must be specifically sourced to ensure defined stereochemistry .

Asymmetric synthesis Chiral resolution Enantioselective catalysis Medicinal chemistry

Scaffold Advantage: Chroman-4-amine vs Aminotetralin Scaffolds in Dopamine and Serotonin Receptor Affinity

The chroman scaffold confers a measurable advantage over the structurally analogous aminotetralin scaffold for central dopamine (DA) and serotonin (5-HT) receptor targets. Thorberg and colleagues directly compared monohydroxylated 3-aminochroman and 2-aminotetralin derivatives and reported that the aminochromans possess higher in vitro affinity for dopaminergic as well as certain 5-HT receptors compared to the corresponding aminotetralin derivatives [1]. Although these data were generated with 3-aminochroman rather than 4-aminochroman regioisomers, the oxygen-incorporated heterocycle distinguishes chroman-4-amines from carbocyclic tetralin-based amines and represents a documented scaffold-hopping differentiation point [2].

Dopamine receptors Serotonin receptors CNS drug discovery Scaffold hopping

6,7-Dimethoxy Substitution Effects: Electronic Modulation vs Unsubstituted Chroman-4-amine

The 6,7-dimethoxy substitution pattern on the chroman-4-amine core produces a quantifiably distinct physicochemical profile compared to unsubstituted chroman-4-amine (CAS 53981-38-7). The dimethoxy derivative carries 2 methoxy oxygen atoms that serve as additional hydrogen-bond acceptors (HBA count = 4 vs 2 for the unsubstituted parent), shifts the topological polar surface area to 53.7 Ų, and introduces a predicted pKa of 8.89 ± 0.20 for the conjugate acid [1]. Molecular weight increases from 149.19 Da (chroman-4-amine) to 209.24 Da — a ΔMW of +60.05 Da attributable to the two methoxy groups . These electronic and steric perturbations are predicted to alter passive membrane permeability, CYP450 metabolic susceptibility, and target-binding pose relative to the des-methoxy parent scaffold [1].

Physicochemical properties Structure-property relationships Lead optimization Drug-likeness

Chroman-4-amine Core in Bradykinin B1 Receptor Antagonist Synthesis: Enantiopure Intermediate Utility

Chiral chroman-4-amines serve as essential synthetic intermediates en route to human Bradykinin B1 receptor antagonists — a target implicated in neuroinflammation and amyloid-beta regulation in Alzheimer's disease models [1]. Jia and co-workers demonstrated that asymmetric decarboxylative Mannich adducts can be transformed into chiral chroman-4-amines without detectable loss of enantiopurity, enabling stereochemically defined entry into this therapeutically relevant chemotype [2]. Although the published synthetic route targets the unsubstituted chroman-4-amine core, the 6,7-dimethoxy variant provides a further functionalized analog poised for direct SAR exploration around the B1 antagonist pharmacophore [1].

Bradykinin B1 receptor Neuroinflammation Alzheimer's disease Chiral intermediate

Butyrylcholinesterase Inhibitory Activity: Gem-Dimethylchroman-4-amine Class-Level Potency Supporting Neurodegenerative Disease Applications

The chroman-4-amine scaffold has been validated as a selective butyrylcholinesterase (BuChE) inhibitory chemotype in a recent integrated medicinal chemistry study. Moutayakine and colleagues reported that a library of gem-dimethylchroman-4-amine compounds inhibited equine serum BuChE (eqBuChE) with IC50 values spanning 7.6–67 µM and were completely selective for BuChE over acetylcholinesterase (AChE), with no detectable AChE inhibition [1]. These compounds function as mixed inhibitors, confirmed by kinetic analysis and molecular docking. While the published data are for gem-dimethyl-substituted analogs rather than the 6,7-dimethoxy derivative, they establish the chroman-4-amine core as a validated BuChE-selective scaffold suitable for further SAR expansion with alternative substitution patterns .

Butyrylcholinesterase Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Recommended Research and Industrial Application Scenarios for (R)-6,7-Dimethoxychroman-4-amine


Stereospecific CNS Lead Generation: Dopaminergic and Serotonergic Target Screening

Use (R)-6,7-dimethoxychroman-4-amine as an enantiopure chroman-4-amine scaffold for constructing focused libraries targeting dopamine and serotonin receptor subtypes. The class-level evidence from Thorberg et al. [1] demonstrates that aminochromans possess higher affinity for dopaminergic and serotonergic receptors than aminotetralin counterparts, and the (R) configuration ensures stereochemically defined SAR data that is reproducible across laboratories and compatible with later-stage chiral resolution requirements.

Chiral Building Block for Bradykinin B1 Receptor Antagonist Synthesis and Neuroinflammation Programs

Employ (R)-6,7-dimethoxychroman-4-amine as a pre-functionalized, enantiopure intermediate for synthesizing chroman-4-amine-containing Bradykinin B1 receptor antagonists, a target implicated in Alzheimer's-related neuroinflammation [2]. The 6,7-dimethoxy groups provide synthetic handles for late-stage diversification without compromising the C4 stereocenter, and the enantiopurity of the starting material eliminates the need for chiral chromatographic resolution of downstream products.

BuChE-Selective Inhibitor Lead Optimization for Alzheimer's Disease

Deploy (R)-6,7-dimethoxychroman-4-amine as a scaffold for synthesizing and screening novel BuChE-selective inhibitors. The chroman-4-amine class has demonstrated complete selectivity for BuChE over AChE with IC50 values in the low micromolar range (7.6-67 µM for gem-dimethyl analogs) [3]. The 6,7-dimethoxy substitution pattern offers an underexplored electronic environment for probing BuChE peripheral anionic site interactions distinct from the published gem-dimethyl series.

Physicochemical Property Benchmarking in Chromane Scaffold SAR Campaigns

Use (R)-6,7-dimethoxychroman-4-amine as a defined physicochemical reference point (MW 209.24 Da, TPSA 53.7 Ų, HBA = 4, cLogP ~0.9) [4] in scaffold-hopping and matched molecular pair analyses comparing chroman-4-amine analogs with varying aromatic substitution. The quantifiable electronic effects of the 6,7-dimethoxy motif on pKa (~8.89) and hydrogen-bonding capacity provide a measurable baseline for designing analogs with improved permeability or target-binding profiles.

Quote Request

Request a Quote for (R)-6,7-Dimethoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.